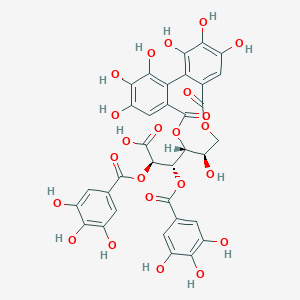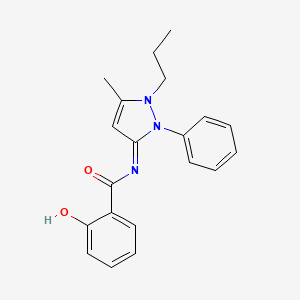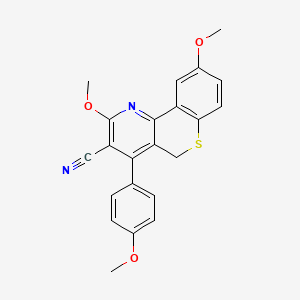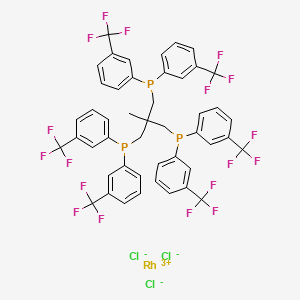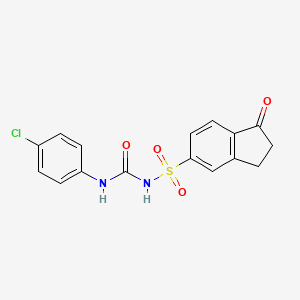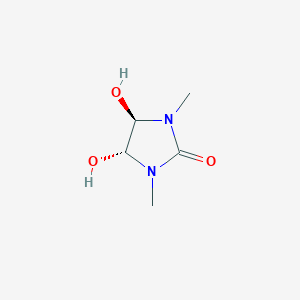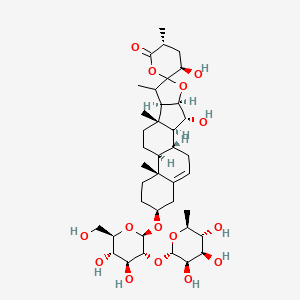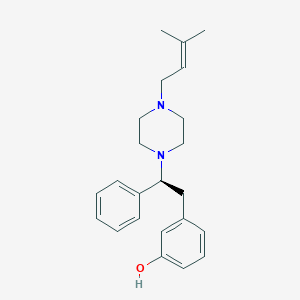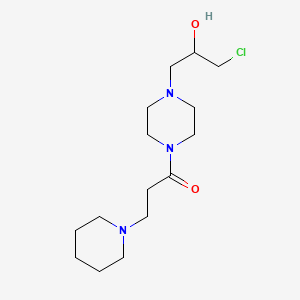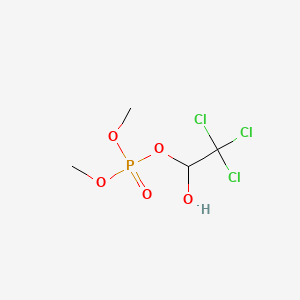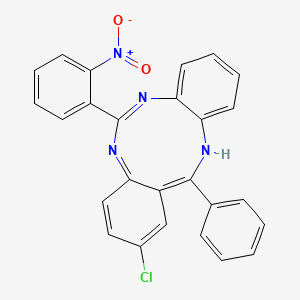
Pregabalin methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregabalin methyl ester is a derivative of pregabalin, which is a γ-aminobutyric acid (GABA) analogue. Pregabalin is widely known for its use in treating neuropathic pain, epilepsy, and generalized anxiety disorder. The methyl ester derivative is often used as an intermediate in the synthesis of pregabalin and other related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pregabalin methyl ester can be synthesized through several methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with methanol in the presence of an organic amine catalyst. This reaction produces ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid, which can then be converted to this compound through hydrolysis and hydrogenation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of biocatalysts. For example, the biocatalytic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using esterase-producing strains like Morgarella morganii has been shown to be effective . This method allows for high substrate loading and excellent enantioselectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pregabalin methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney Nickel is commonly used as a catalyst for the reduction of nitrile groups.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
Pregabalin methyl ester has several applications in scientific research:
Mecanismo De Acción
Pregabalin methyl ester exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels in the central nervous system . This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism is similar to that of pregabalin, which is known for its analgesic and anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
Gabapentin: Another GABA analogue used to treat neuropathic pain and epilepsy.
4-Methylpregabalin: A derivative of pregabalin with higher binding affinity to α2δ calcium channel subunits.
Uniqueness
Pregabalin methyl ester is unique due to its high enantioselectivity and efficiency in industrial production processes . It also serves as a crucial intermediate in the synthesis of pregabalin, making it valuable for both research and pharmaceutical applications .
Propiedades
Número CAS |
779325-26-7 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |
Clave InChI |
JDFPGFRTUSUWNI-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)OC)CN |
SMILES canónico |
CC(C)CC(CC(=O)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


